2-(4-BROMOPHENYL)-2-OXOETHYL 2'-NITRO-[1,1'-BIPHENYL]-2-CARBOXYLATE
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2’-nitrobiphenyl-2-carboxylate is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2’-nitrobiphenyl-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: The formation of the ester linkage between the bromophenyl and nitrobiphenyl carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2’-nitrobiphenyl-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a bromophenol.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions include bromophenol, aminobiphenyl derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2’-nitrobiphenyl-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-2-oxoethyl 2’-nitrobiphenyl-2-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.
2-Nitrobiphenyl:
4-Bromophenyl acetate: Contains an acetate group instead of the nitrobiphenyl carboxylate, altering its chemical properties.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2’-nitrobiphenyl-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C21H14BrNO5 |
---|---|
Molecular Weight |
440.2g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(2-nitrophenyl)benzoate |
InChI |
InChI=1S/C21H14BrNO5/c22-15-11-9-14(10-12-15)20(24)13-28-21(25)18-7-2-1-5-16(18)17-6-3-4-8-19(17)23(26)27/h1-12H,13H2 |
InChI Key |
OVUCZRPCYQWUQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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